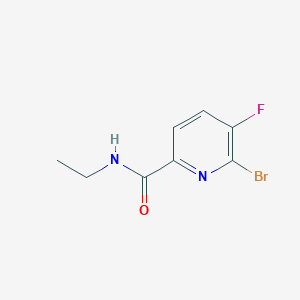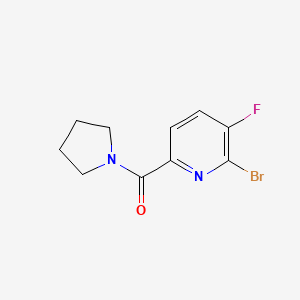
6-Bromo-5-fluoro-N-(2-methoxyethyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-5-fluoro-N-(2-methoxyethyl)picolinamide is a chemical compound that belongs to the class of picolinamides. Picolinamides are derivatives of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of bromine and fluorine atoms on the pyridine ring, as well as a methoxyethyl group attached to the nitrogen atom of the amide group. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-N-(2-methoxyethyl)picolinamide typically involves the following steps:
Bromination and Fluorination: The starting material, picolinic acid, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the pyridine ring. This can be achieved using bromine and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amidation: The brominated and fluorinated picolinic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 2-methoxyethylamine to form the desired picolinamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-Bromo-5-fluoro-N-(2-methoxyethyl)picolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide group and the methoxyethyl side chain.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different substituents on the pyridine ring, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-Bromo-5-fluoro-N-(2-methoxyethyl)picolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the interactions of picolinamide derivatives with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 6-Bromo-5-fluoro-N-(2-methoxyethyl)picolinamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The methoxyethyl group can also influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
6-Bromo-5-fluoropicolinamide: Lacks the methoxyethyl group, which can affect its solubility and binding properties.
5-Fluoro-N-(2-methoxyethyl)picolinamide: Lacks the bromine atom, which can influence its reactivity and binding affinity.
6-Bromo-N-(2-methoxyethyl)picolinamide: Lacks the fluorine atom, which can affect its electronic properties and reactivity.
Uniqueness
6-Bromo-5-fluoro-N-(2-methoxyethyl)picolinamide is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, as well as the methoxyethyl group on the amide nitrogen. This combination of substituents imparts specific chemical and physical properties that can be advantageous in various applications, such as enhanced binding affinity and improved solubility.
特性
IUPAC Name |
6-bromo-5-fluoro-N-(2-methoxyethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2O2/c1-15-5-4-12-9(14)7-3-2-6(11)8(10)13-7/h2-3H,4-5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFYAIYSPYWCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














